

Application Note & Protocol: Iodonitrotetrazolium (INT) Assay for Cell Viability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodonitrotetrazolium*

Cat. No.: *B1214958*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Iodonitrotetrazolium** (INT) assay is a widely used colorimetric method to assess cell viability and metabolic activity. It is a valuable tool in toxicology, pharmacology, and drug discovery for evaluating the effects of chemical compounds on cell populations. The assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the water-soluble tetrazolium salt, INT, into a red, water-insoluble formazan product. The intensity of the resulting color is directly proportional to the number of viable cells. This application note provides a detailed protocol for performing the INT assay in a 96-well plate format, along with guidelines for data analysis and troubleshooting.

Principle of the Method

The core of the INT assay lies in the activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, within living cells. These enzymes transfer electrons from NADH to the pale yellow, water-soluble INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium). [1] This reduction process converts INT into a red or purple-colored formazan crystal, which is insoluble in aqueous solutions.[1] The accumulation of these formazan crystals results in a color change that can be quantified after solubilization. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a reliable measure of cell viability.

[Click to download full resolution via product page](#)

Biochemical reduction of INT to formazan by viable cells.

Materials and Reagents

- Equipment:
 - 37°C, 5% CO₂ humidified incubator
 - Sterile tissue culture hood
 - Calibrated single-channel and multi-channel pipettes
 - Microplate reader capable of measuring absorbance at 490 nm
 - Inverted microscope
 - Sterile 96-well flat-bottom cell culture plates
 - Sterile reagent reservoirs
- Reagents:
 - **Iodonitrotetrazolium** chloride (INT) powder
 - Dimethyl sulfoxide (DMSO), cell culture grade
 - Phosphate-Buffered Saline (PBS), sterile, pH 7.4
 - Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

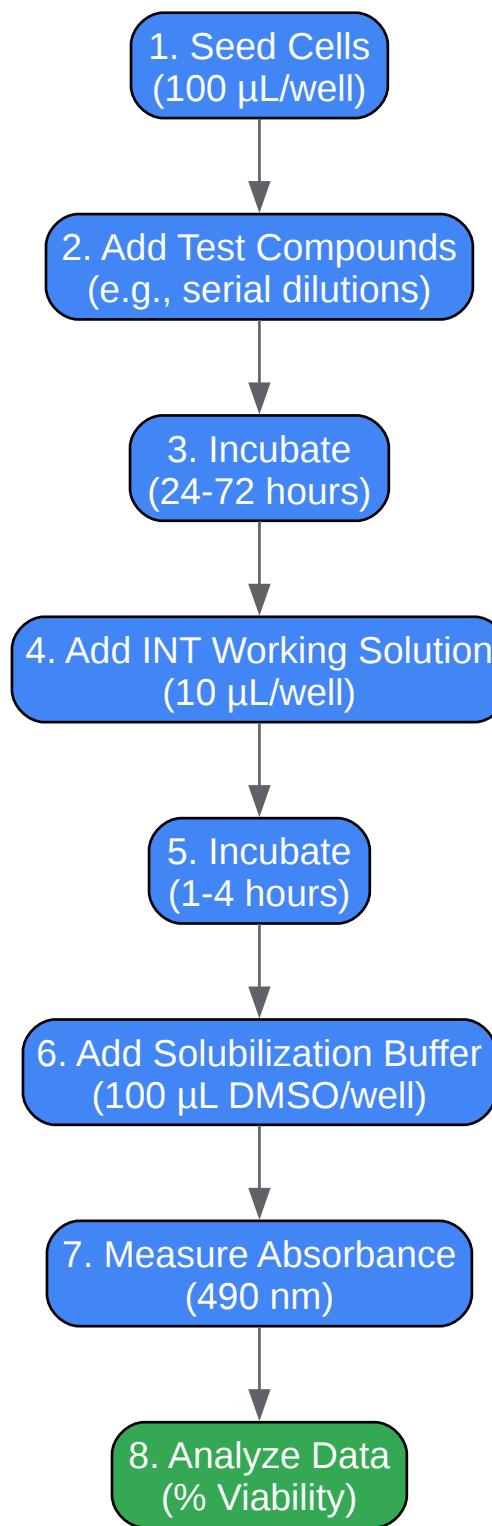
- Cells of interest
- Test compounds for cytotoxicity/viability screening

Reagent Preparation

a) INT Stock Solution (5 mg/mL):

- Weigh out the desired amount of INT powder in a sterile, light-protected container.
- Add sterile PBS or serum-free medium to a final concentration of 5 mg/mL.
- Vortex or sonicate until the INT is completely dissolved.
- Sterilize the solution by passing it through a 0.2 µm syringe filter.
- Store the stock solution in small aliquots at -20°C, protected from light.

b) INT Working Solution (0.5 mg/mL):


- On the day of the assay, thaw an aliquot of the INT stock solution.
- Dilute the 5 mg/mL stock solution 1:10 in pre-warmed, serum-free cell culture medium to a final concentration of 0.5 mg/mL.
- Ensure the working solution is thoroughly mixed before use.

c) Solubilization Buffer:

- Use 100% DMSO. Ensure it is at room temperature before adding to the wells.

Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate types.

[Click to download full resolution via product page](#)

Workflow of the **Iodonitrotetrazolium** (INT) cell viability assay.

Step 1: Cell Seeding

- Harvest cells that are in the logarithmic growth phase. Ensure a single-cell suspension with high viability.
- Determine the optimal cell seeding density through a preliminary titration experiment (typically 5,000-50,000 cells/well).
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Include wells for controls:
 - Untreated Control: Cells with medium and vehicle only (represents 100% viability).
 - Blank Control: Medium only, no cells (for background subtraction).
- Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Step 2: Compound Treatment

- Prepare serial dilutions of your test compound(s) in complete culture medium.
- Carefully remove the medium from the wells and add 100 μ L of the medium containing the test compounds. Alternatively, add a small volume (e.g., 10 μ L) of a more concentrated compound solution directly to the existing 100 μ L of medium.
- Add fresh medium with the corresponding vehicle concentration to the untreated control wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: INT Incubation

- After the treatment period, add 10 μ L of the 0.5 mg/mL INT working solution to each well, including controls.[\[2\]](#)[\[3\]](#)
- Gently tap the plate to mix.
- Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary by cell type and should be determined empirically. Avoid prolonged incubation as INT can be toxic to

cells.

Step 4: Solubilization of Formazan

- After incubation, you may observe purple formazan crystals in the wells, particularly in the untreated controls.
- Carefully remove the medium from the wells without disturbing the formazan crystals. This step is crucial for adherent cells. For suspension cells, centrifuge the plate first.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

Step 5: Absorbance Measurement

- Measure the absorbance of each well at 490 nm using a microplate reader.
- A reference wavelength (e.g., 630-690 nm) can be used to reduce background noise, though it is not always necessary.

Data Presentation and Analysis

- Correct for Background: Subtract the average absorbance of the blank control wells (medium only) from all other absorbance readings.
- Calculate Percent Viability: Determine the percentage of viable cells in each treated well relative to the untreated control.

$$\% \text{ Viability} = [(\text{Absorbance of Treated Sample} - \text{Absorbance of Blank}) / (\text{Absorbance of Untreated Control} - \text{Absorbance of Blank})] \times 100$$

- Summarize Data: Organize the results in a table for clear comparison.

Treatment Group	Concentration (µM)	Mean Absorbance (490 nm)	Corrected Absorbance	% Cell Viability
Blank (No Cells)	N/A	0.052	0.000	N/A
Untreated Control	0	1.252	1.200	100.0%
Compound A	1	1.132	1.080	90.0%
Compound A	10	0.772	0.720	60.0%
Compound A	100	0.292	0.240	20.0%
Compound B	1	1.222	1.170	97.5%
Compound B	10	1.102	1.050	87.5%
Compound B	100	0.952	0.900	75.0%

Troubleshooting

Problem	Possible Cause(s)	Solution(s)
High variability between replicate wells	Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.	Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[4]
Low absorbance readings in control wells	Insufficient cell number; Short INT incubation time; Cells are not healthy.	Optimize cell seeding density. Increase INT incubation time (up to 4 hours). Ensure cells are in the exponential growth phase and have a low passage number.[4][5]
High background in blank wells	Microbial contamination; Phenol red or serum interference in the medium.	Check cultures for contamination. Use phenol red-free and/or serum-free medium during the INT incubation step.[4]
Precipitate formation in compound-treated wells	Compound is insoluble at the tested concentration.	Check the solubility of the compound in the culture medium. Use a suitable solvent like DMSO at a final concentration below 0.5%. [4]
Incomplete solubilization of formazan crystals	Insufficient mixing or volume of solubilization buffer.	Ensure adequate mixing on an orbital shaker. Pipette up and down gently if needed to break up crystal clumps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Note & Protocol: Iodonitrotetrazolium (INT) Assay for Cell Viability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214958#iodonitrotetrazolium-int-assay-for-cell-viability-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com